

H-DL-Phe-OMe.HCl: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *H-DL-Phe-OMe.HCl*

Cat. No.: *B1352385*

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For Researchers, Scientists, and Drug Development Professionals

H-DL-Phe-OMe.HCl, chemically known as DL-Phenylalanine methyl ester hydrochloride, is a derivative of the essential amino acid phenylalanine. In the realm of scientific research, this compound primarily serves as a versatile building block in the synthesis of more complex molecules, particularly peptides and peptidomimetics. Its utility stems from the presence of a protected carboxyl group (methyl ester) and a free amino group, making it an ideal starting material for peptide chain elongation. This guide provides an in-depth overview of its applications, supported by experimental data and protocols.

Core Applications in Research

The principal application of **H-DL-Phe-OMe.HCl** in a research context is as a fundamental component in solid-phase peptide synthesis (SPPS). This technique allows for the stepwise construction of peptides with a defined sequence. The methyl ester protection of the carboxylic acid group in **H-DL-Phe-OMe.HCl** prevents self-polymerization and allows for controlled coupling reactions with other amino acids.

Beyond its role in general peptide synthesis, derivatives of phenylalanine are crucial in the development of therapeutic peptides and drugs targeting neurological disorders, owing to phenylalanine's role as a precursor to key neurotransmitters.

Quantitative Data Summary

While **H-DL-Phe-OMe.HCl** is a synthetic intermediate, its incorporation into larger molecules imparts significant biological activity. The following table summarizes the cytotoxic activity of Segetalin D, a cyclic heptapeptide synthesized using a phenylalanine methyl ester derivative, demonstrating the therapeutic potential of peptides constructed from such building blocks.

Compound	Cell Line	Parameter	Value	Reference
Segetalin D	Dalton's Lymphoma Ascites (DLA)	CTC50	7.54 μ M	[1]
Segetalin D	Ehrlich's Ascites Carcinoma (EAC)	CTC50	13.56 μ M	[1]

CTC50: The concentration of a compound that causes 50% cell toxicity.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using a Phenylalanine Methyl Ester Derivative

This protocol is a generalized representation of the steps involved in SPPS, exemplified by the synthesis of a peptide containing a phenylalanine residue.

1. Resin Preparation:

- Swell the appropriate resin (e.g., 2-chlorotriyl chloride resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 1-2 hours.
- Wash the resin multiple times with DMF to remove any impurities.

2. First Amino Acid Coupling:

- Dissolve the first Fmoc-protected amino acid and a coupling agent (e.g., HBTU/HOBt) in DMF.
- Add a base such as N,N-diisopropylethylamine (DIPEA) to the amino acid solution.

- Add the activated amino acid solution to the swollen resin and agitate for 1-2 hours to ensure complete coupling.
- Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents.

3. Fmoc Deprotection:

- Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the N-terminus of the coupled amino acid.
- Wash the resin extensively with DMF to remove the piperidine and cleaved Fmoc adducts.

4. Subsequent Amino Acid Couplings (incorporating **H-DL-Phe-OMe.HCl**):

- For the incorporation of the phenylalanine residue, a protected form such as Boc-Phe-OMe would be used in a similar coupling step as described in step 2. **H-DL-Phe-OMe.HCl** would be used in solution-phase synthesis or after deprotection of the N-terminal protecting group in SPPS.
- Repeat the coupling and deprotection cycles for each subsequent amino acid in the desired peptide sequence.

5. Cleavage and Deprotection:

- Once the peptide chain is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

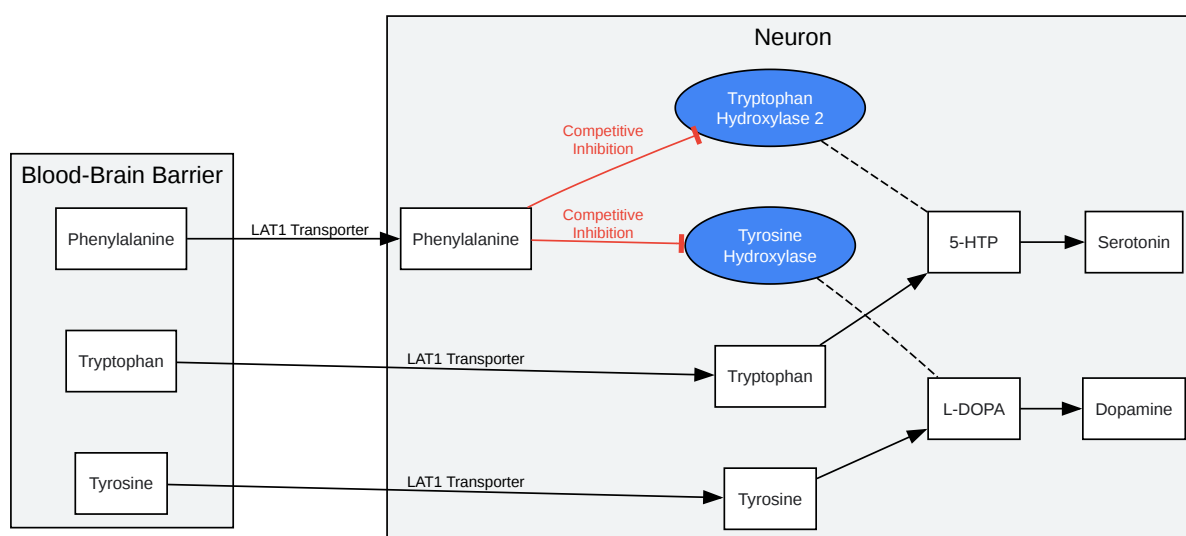
6. Purification and Analysis:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Signaling Pathways and Workflows

Phenylalanine's Role in Neurotransmitter Synthesis Modulation

Phenylalanine is a critical precursor for the synthesis of several key neurotransmitters, including dopamine and serotonin. High concentrations of phenylalanine can competitively inhibit the rate-limiting enzymes in these pathways, a mechanism of significant interest in neurological research, particularly in the context of phenylketonuria (PKU).^[2] While **H-DL-Phe-OMe.HCl** is a derivative, its parent molecule's interaction with these pathways is a key area of study.

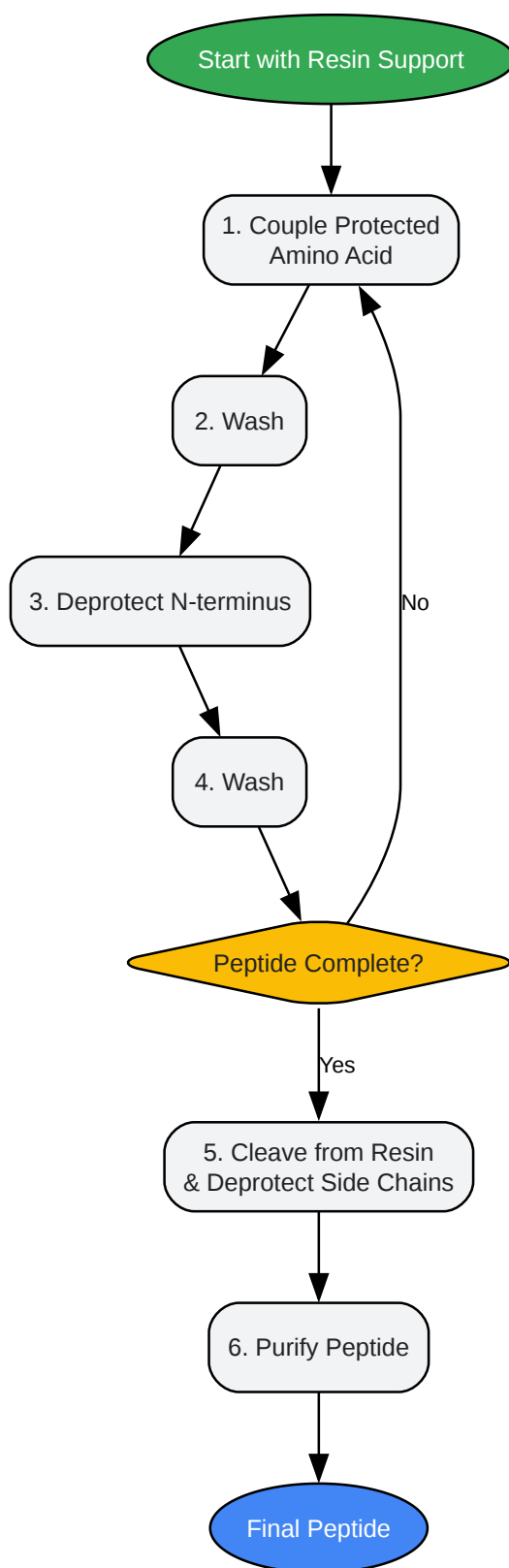


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Caption: Phenylalanine competitively inhibits key enzymes in dopamine and serotonin synthesis.

General Workflow of Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, a primary application for **H-DL-Phe-OMe.HCl** and its protected analogues.



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Caption: The cyclical workflow of solid-phase peptide synthesis (SPPS).

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